molecular formula C10H20N2O4 B021301 Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- CAS No. 58534-57-9

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-

Cat. No. B021301
CAS RN: 58534-57-9
M. Wt: 232.28 g/mol
InChI Key: JRNZDINJIDNOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

In terms of synthesis, the modification of glycine to produce N-(6-aminohexyl)-N-(carboxymethyl)-glycine involves specific chemical reactions. Tao et al. (2017) investigated the polymerization of N-substituted glycine N-thiocarboxyanhydride, which can be related to the synthesis of such glycine derivatives, highlighting the method's tolerance to nucleophilic groups and potential for producing water-soluble polypeptoids (Tao et al., 2017).

Molecular Structure Analysis

Regarding molecular structure, the study by Silva et al. (2001) on N-[tris(hydroxymethyl)methyl]glycine (tricine) provides insights into the molecular configuration of glycine derivatives. This compound adopts a zwitterionic form with a planar methyl-glycine backbone, offering a parallel to understand similar structures in N-(6-aminohexyl)-N-(carboxymethyl)-glycine (Silva et al., 2001).

Chemical Reactions and Properties

Chemical reactions and properties of such glycine derivatives can be complex. For example, Harrison et al. (1997) explored the synthesis of O6-(carboxymethyl)-2'-deoxyguanosine, a DNA adduct formed by nitrosated glycine derivatives, indicating the diverse chemical reactivity of modified glycine compounds (Harrison et al., 1997).

Physical Properties Analysis

The physical properties of glycine and its derivatives have been studied through various methods. Panuszko et al. (2011) conducted a Fourier transform infrared spectroscopic and theoretical study on water interactions with glycine and its N-methylated derivatives, providing valuable information about the physical characteristics of similar glycine compounds (Panuszko et al., 2011).

Chemical Properties Analysis

Glycine derivatives like N-(6-aminohexyl)-N-(carboxymethyl)-glycine exhibit unique chemical properties. Research by Naydenova et al. (2010) on aminophosphonic acids, structurally analogous to amino acids, provides insight into the potential chemical behavior of N-(6-aminohexyl)-N-(carboxymethyl)-glycine. Their study emphasizes the significance of such derivatives in medicinal chemistry, suggesting diverse functionalities and reactivities (Naydenova et al., 2010).

Scientific Research Applications

Applications in Bioconjugation and Drug Delivery

  • Glycine-Sepharose, activated with specific agents, serves as a model for studying the hydrolysis and aminolysis of immobilized groups. This model has been employed to investigate the coupling of amino compounds efficiently in both organic and aqueous mediums, highlighting its potential in bioconjugation techniques (Besselink, Beugeling, & Bantjes, 1993).

Nutritional and Health Benefits

  • Glycine plays a crucial role in improving health and supporting the growth and well-being of humans and animals. It acts as a precursor for several key metabolites and has shown effectiveness in preventing diseases and disorders, including metabolic disorders in patients with cardiovascular diseases and diabetes (Razak, Begum, Viswanath, & Rajagopal, 2017).

Metabolic and Physiological Implications

  • The metabolism of glycine in animals and humans has been extensively studied, highlighting its significance in metabolic regulation, anti-oxidative reactions, and neurological function. Glycine's role in metabolic disorders, obesity, diabetes, cardiovascular disease, and various inflammatory diseases emphasizes its importance in medical research and potential therapeutic applications (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).

Chemical Reactions and Interactions

  • Studies on glycine derivatives interacting with squaric acid have provided insights into hydrogen-bonding systems and the effects of methyl groups on chemical shifts, contributing to the understanding of glycine's chemical properties and its potential use in synthesizing novel compounds (Anioła, Dega-Szafran, Katrusiak, & Szafran, 2014).

Tracking and Analysis of Glycine Metabolites

  • Advanced methods using isotopically labeled glycine have been developed for tracing nitrogen-containing metabolites derived from glycine, offering tools for investigating the glycine metabolism network and identifying potential biomarkers for monitoring metabolic pathways (Liu, Fu, Xu, Fu, Fang, Liu, Xu, & Zhao, 2015).

properties

IUPAC Name

2-[6-aminohexyl(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZDINJIDNOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613656
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-

CAS RN

58534-57-9
Record name N-(6-Aminohexyl)-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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